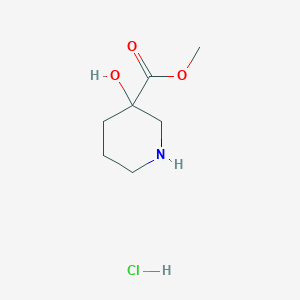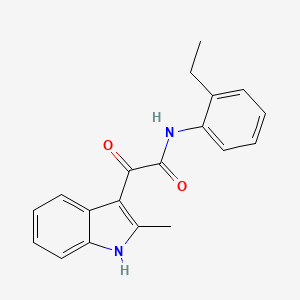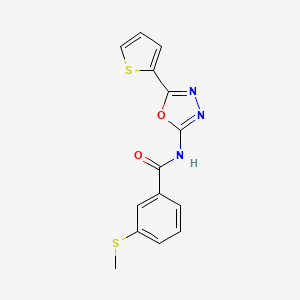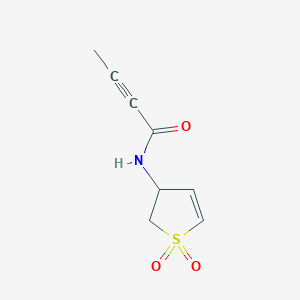
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide, also known as DTBY, is a chemical compound that has been studied for its potential use in scientific research. DTBY has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Mécanisme D'action
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways. This compound has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to increase the levels of cAMP in cells, which can lead to the activation of various signaling pathways. This compound has also been found to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a role in the regulation of inflammation. This compound has been found to have neuroprotective effects and has been shown to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has several advantages for use in lab experiments. This compound is stable and can be easily synthesized in large quantities. This compound has been found to have low toxicity and has been shown to have a good safety profile in animal studies. However, there are also some limitations to the use of this compound in lab experiments. This compound has a short half-life and is rapidly metabolized in vivo. This compound also has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases and cancer. This compound has also been studied for its potential use in the treatment of inflammatory diseases, and further research in this area is needed to determine its efficacy and safety. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Méthodes De Synthèse
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-bromothiophene-2-carboxylic acid with ethyl acetoacetate, followed by the reaction of the resulting product with sodium hydride and propargyl bromide. The final step involves the reaction of the resulting product with oxalyl chloride and dimethylformamide, resulting in the formation of this compound.
Applications De Recherche Scientifique
N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-2-3-8(10)9-7-4-5-13(11,12)6-7/h4-5,7H,6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESWSJLXDFARES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CS(=O)(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
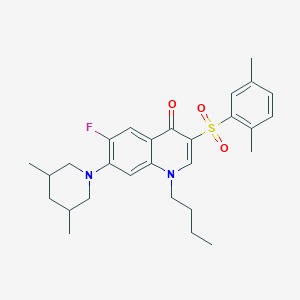

![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822937.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
